molecular formula C6H12O3S B7863119 Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester CAS No. 35562-81-3

Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester

Cat. No.: B7863119
CAS No.: 35562-81-3
M. Wt: 164.22 g/mol
InChI Key: RHKODLRYDWUCFD-UHFFFAOYSA-N
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Description

Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester is an organic compound with the molecular formula C6H12O3S It is a thioester derivative of acetic acid, where the ethyl ester group is attached to the sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester typically involves the reaction of ethyl mercaptoacetate with acetic anhydride under mild conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of acetic acid. The reaction conditions usually involve temperatures ranging from 25°C to 50°C and a reaction time of several hours .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester involves its interaction with various molecular targets and pathways. In biochemical systems, the thioester group can undergo nucleophilic attack by enzymes, leading to the formation of enzyme-substrate complexes. This interaction can modulate enzyme activity and influence metabolic pathways. The compound’s ability to form stable thioester linkages makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, [(2-hydroxyethyl)thio]-, methyl ester
  • Acetic acid, [(2-hydroxyethyl)thio]-, propyl ester
  • Acetic acid, [(2-hydroxyethyl)thio]-, butyl ester

Uniqueness

Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl, propyl, and butyl counterparts. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments .

Properties

IUPAC Name

ethyl 2-(2-hydroxyethylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3S/c1-2-9-6(8)5-10-4-3-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKODLRYDWUCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452486
Record name Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35562-81-3
Record name Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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